molecular formula C6H10N4 B064214 N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide CAS No. 164583-72-6

N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide

Cat. No. B064214
CAS RN: 164583-72-6
M. Wt: 138.17 g/mol
InChI Key: VEMHGBRKKQAHQD-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound with the chemical formula C8H12N4O. This compound has been synthesized using various methods and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide is not well understood. However, it is believed to act as a ligand in metal complexes. The metal complexes formed with this compound have shown potential in various applications such as catalysis and medicinal chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide. However, it has been reported to be non-toxic and non-carcinogenic. It is also known to be stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide is its stability under normal laboratory conditions. It is also non-toxic and non-carcinogenic, which makes it a safe compound to handle in the laboratory. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain applications.

Future Directions

There are several future directions for the use of N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide in scientific research. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be used in various applications such as catalysis, medicinal chemistry, and material science. Another direction is the development of new synthetic routes for the synthesis of this compound. This can improve the yield and purity of the compound, making it easier to use in various applications. Finally, the use of this compound in biological applications such as drug delivery and imaging can also be explored.

Synthesis Methods

The synthesis of N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide can be achieved using different methods. One of the most common methods is the reaction of N,N-dimethylformamide dimethyl acetal with imidazole in the presence of a catalyst. Another method involves the reaction of imidazole with N,N-dimethylformamide monomethyl ether in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

N'-1H-Imidazol-2-yl-N,N-dimethylimidoformamide has been used in various scientific research applications. It has shown potential as a ligand in the synthesis of metal complexes. These metal complexes have been used in catalysis, medicinal chemistry, and material science. The compound has also been used as a reagent in organic synthesis. It has been reported to be a useful reagent for the synthesis of imidazole derivatives.

properties

CAS RN

164583-72-6

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

N'-(1H-imidazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H10N4/c1-10(2)5-9-6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8)/b9-5+

InChI Key

VEMHGBRKKQAHQD-WEVVVXLNSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC=CN1

SMILES

CN(C)C=NC1=NC=CN1

Canonical SMILES

CN(C)C=NC1=NC=CN1

synonyms

Methanimidamide, N-1H-imidazol-2-yl-N,N-dimethyl- (9CI)

Origin of Product

United States

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